Trimethylolpropane

Overview

Description

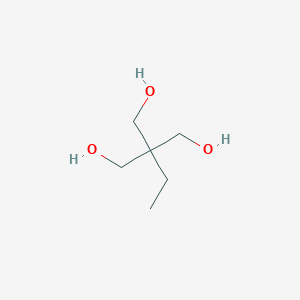

Trimethylolpropane (TMP, CAS 77-99-6) is a trihydric alcohol with the molecular formula C₆H₁₄O₃ and the SMILES string CCC(CO)(CO)CO. It is a white crystalline powder soluble in water, glycerol, and polar solvents like N,N-dimethylformamide . Structurally, TMP features three hydroxyl groups attached to a central carbon atom, enabling versatile reactivity in esterification, etherification, and polymerization reactions.

Scientific Research Applications

Lubricants

Trimethylolpropane Esters:

this compound is primarily used to synthesize esters that serve as biodegradable lubricants. Recent studies have shown that this compound trioleate (TMPTO) can be an effective environmentally friendly lubricant additive. It exhibits low toxicity and excellent biodegradability, making it a suitable alternative to traditional mineral-based oils. The addition of chemically modified vegetable oil-based additives enhances its anti-wear and extreme pressure properties, which are crucial for applications in high-speed machining and metal cutting processes .

Performance Metrics:

- Thrust Force: Studies have indicated that TMPTO-based lubricants significantly reduce thrust force during high-speed drilling operations.

- Torque Reduction: The torque required for machining operations is also lower when using TMPTO compared to conventional lubricants, leading to improved efficiency .

Plastics and Polymers

Plasticizers:

this compound trioleate has been synthesized as a new plasticizer for polyvinyl chloride (PVC). The epoxidized form of TMPTO (EPO) has shown promising results in enhancing the flexibility and durability of PVC formulations. The synthesis process involves the reaction of TMPTO with formic acid and hydrogen peroxide, yielding a product that improves the mechanical properties of PVC while maintaining compatibility with other additives .

Key Properties:

- Enhanced Flexibility: EPO increases the flexibility of PVC, making it suitable for applications requiring pliable materials.

- Thermal Stability: The thermal stability of PVC formulations is improved when using EPO as a plasticizer, which is critical for applications exposed to varying temperatures .

Biomedical Applications

Controlled Drug Delivery Systems:

this compound derivatives are being explored for use in biomedical applications, particularly in drug delivery systems. The incorporation of TMP into polymer matrices enhances the controlled release of therapeutic agents. For example, polymer grafted nanosized particles utilizing TMP exhibit improved dispersion and biocompatibility, making them ideal candidates for drug delivery systems .

Case Study Insights:

- Biocompatibility: Research indicates that polymers modified with TMP demonstrate enhanced biocompatibility and reduced toxicity, which is essential for medical applications .

- Targeted Delivery: The thermoresponsive nature of these polymers allows for targeted drug delivery, improving treatment efficacy while minimizing side effects .

Environmental Applications

Biodegradable Lubricants:

The development of plant-based this compound esters has led to the creation of biodegradable lubricants that meet stringent environmental standards. These lubricants are formulated from renewable feedstocks and have been evaluated for various applications, including food-grade lubricants and hydraulic fluids .

Advantages:

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Trimethylolpropane, and how can reaction conditions be optimized for yield improvement?

this compound is synthesized via the condensation of n-butyraldehyde with formaldehyde, followed by the Cannizzaro reaction. Methodologically, optimizing molar ratios, temperature, and catalyst concentration is critical. For example, using statistical tools like ANOVA (Analysis of Variance) to evaluate parameter significance (e.g., F-values and P-values) can identify optimal conditions. Experimental matrices, such as those in Tables S3 and S4 (Supporting Information), help design systematic trials to maximize ester content in post-synthesis mixtures .

Q. How can the molecular structure of this compound be characterized using spectroscopic and computational methods?

Key techniques include:

- SMILES notation (CCC(CO)(CO)CO) for simplified structural representation.

- 3D visualization tools (ball-and-stick models) to analyze atomic positions and bond connectivity.

- NMR spectroscopy to resolve hydroxyl and methylene proton environments. Computational tools like Quantum Chemistry and QSPR (Quantitative Structure-Property Relationship) models provide insights into electronic properties and thermodynamic behavior .

Q. What purification methods are effective for isolating this compound from high-boiling by-products?

Vacuum distillation is commonly used, but residual components like di(this compound) and cyclic formals may persist. Post-distillation analysis via ¹H NMR spectroscopy identifies by-products, while recrystallization or column chromatography improves purity. Supporting Information files should document these steps for reproducibility .

Advanced Research Questions

Q. How can statistical experimental design resolve contradictions in this compound ester synthesis data?

Contradictions in yield or ester content often arise from nonlinear interactions between variables (e.g., temperature vs. catalyst loading). A response surface methodology (RSM) with central composite designs can model these interactions. For instance, ANOVA tables (Tables 4 and 5 in ) quantify the impact of each parameter, enabling researchers to adjust conditions (e.g., reducing side reactions) while maintaining statistical significance (P < 0.05) .

Q. What advanced analytical techniques are required to study this compound’s role in crosslinking polymer networks?

In materials science, this compound diallyl ether (TMPDE) acts as a crosslinker in thiol-ene systems. Methodologies include:

- FTIR spectroscopy to track thiol consumption during UV-initiated polymerization.

- Dynamic mechanical analysis (DMA) to assess crosslink density and glass transition temperatures.

- Molecular dynamics simulations to predict network formation efficiency. Experimental protocols must specify initiator concentrations (e.g., TPO-L) and curing times to ensure reproducibility .

Q. How can computational chemistry validate the synthesis of novel this compound derivatives?

For derivatives like this compound isostearic acid esters, density functional theory (DFT) calculations predict reaction pathways and transition states. Neural network models (e.g., CC-DPS) correlate molecular descriptors (e.g., logP, polar surface area) with esterification efficiency. These tools should be paired with experimental validation using HPLC-MS to confirm derivative identity .

Q. What strategies mitigate inconsistencies in by-product quantification during large-scale this compound synthesis?

High-boiling by-products (e.g., linear formals) require gas chromatography-mass spectrometry (GC-MS) for precise quantification. Calibration curves using synthetic standards improve accuracy. Discrepancies between batches can be addressed through multivariate analysis , linking process variables (e.g., pH, stirring rate) to by-product profiles via partial least squares (PLS) regression .

Q. Methodological Guidelines

- Reproducibility : Document experimental parameters (e.g., molar ratios, catalyst sources) in Supporting Information, adhering to journal standards for compound characterization .

- Data Validation : Use triplicate measurements and outlier tests (e.g., Grubbs’ test) to ensure robustness.

- Ethical Reporting : Disclose conflicts of interest and funding sources in the Acknowledgments section .

Comparison with Similar Compounds

Key Properties of TMP (Specifications)

| Property | Value |

|---|---|

| Purity | ≥95% |

| Viscosity (25°C) | 80–100 cps |

| Glass Transition Temp (Tg) | 62°C |

| Acid Value | ≤0.5 mg KOH/g |

| Water Content | ≤0.2% |

TMP is widely used in synthesizing polyurethanes , alkyd resins , synthetic lubricants (e.g., trimethylolpropane trioleate, TMPTO), and specialty chemicals like plasticizers and surfactants . Its environmental profile—low toxicity and biodegradability—enhances its appeal in sustainable industrial applications .

Comparison with Structurally Similar Compounds

Pentaerythritol

- Structure : Contains four hydroxyl groups (vs. three in TMP) attached to a neopentane backbone.

- Reactivity: Higher hydroxyl density enables crosslinking in resins but reduces solubility in non-polar media.

- Applications : Primarily used in varnishes, explosives (e.g., PETN), and rigid polyurethanes. Unlike TMP, pentaerythritol lacks a propyl chain, limiting its flexibility in ester-based lubricants .

Glycerol

- Structure : A triol with a three-carbon backbone (vs. TMP’s branched four-carbon structure).

- Reactivity : Less steric hindrance allows faster esterification but lower thermal stability (TMP-based esters resist degradation up to 200°C ).

- Applications : Dominates in food, pharmaceuticals, and simple polyesters. TMP outperforms glycerol in high-performance lubricants and UV-curable resins due to its branched structure .

Neopentyl Glycol (NPG)

- Structure : A diol with two hydroxyl groups and a neopentane backbone.

- Reactivity: Limited to two reaction sites, reducing its utility in crosslinked polymers.

- Applications : Used in weather-resistant coatings. TMP’s third hydroxyl group enables higher crosslink density in polyurethanes and superior mechanical strength .

TMP Trioleate (TMPTO) vs. Mineral Oil Lubricants

| Property | TMPTO with Antioxidant | ISO VG32 Mineral Oil |

|---|---|---|

| Oxidation Onset (DSC) | 220°C | 180°C |

| RBOT Stability | 90+ minutes | 40–60 minutes |

| Cold Flow (-40°C) | Comparable | Poor |

TMPTO’s ester backbone provides excellent thermal stability and cold flow properties, but its unsaturated bonds make it prone to oxidation. Novel antioxidants like (3,5-di-tert-butyl-4-hydroxy-benzylsulfanyl)-acetic acid methyl ester enhance TMPTO’s oxidation resistance, outperforming commercial additives (BHT, Irganox 1076) .

TMP Isostearate vs. TMP Oleate

- Synthesis : Isostearic acid esters require higher reaction temperatures (180°C vs. 160°C for oleates) due to steric hindrance .

- Performance : Isostearate esters exhibit better hydrolytic stability, while oleates offer superior biodegradability.

Functional Derivatives of TMP

TMP Triacrylate (TMPTA)

- Applications : UV-curable coatings, adhesives.

- Advantage : Faster curing and higher hardness vs. diacrylates like hexanediol diacrylate .

TMP Benzoate

- Applications : Plasticizer for PVC.

- Comparison : Less volatile than phthalates but less flexible than neopentyl glycol dibenzoate .

Market and Environmental Considerations

Preparation Methods

Aldol Condensation and Crossed Cannizzaro Reaction

The foundational method for TMP synthesis involves a two-step reaction sequence: aldol condensation followed by a crossed Cannizzaro reaction . This approach, detailed in patents WO2007102637A1 and US6344592B1 , utilizes n-butyraldehyde, formaldehyde, and a basic catalyst (e.g., sodium hydroxide).

Reaction Mechanism and Conditions

The aldol condensation step forms an intermediate, 2,2-dimethylolbutyraldehyde, via the reaction:

3(\text{CH}2)2\text{CHO} + 2\text{HCHO} \rightarrow \text{CH}3(\text{CH}2)2\text{C}(\text{CH}2\text{OH})2\text{CHO}

Subsequent Cannizzaro reaction with excess formaldehyde and base yields TMP and sodium formate:

3(\text{CH}2)2\text{C}(\text{CH}2\text{OH})2\text{CHO} + \text{HCHO} + \text{NaOH} \rightarrow \text{CH}3(\text{CH}2)2\text{C}(\text{CH}2\text{OH})3 + \text{HCOONa}

Key parameters include:

Extraction and Purification

Post-reaction, TMP is separated from inorganic salts (e.g., sodium formate) via solvent extraction. WO2007102637A1 specifies using C6–C10 alcohols (e.g., 2-ethylhexanol) for extraction, achieving 13–14% TMP yield in the organic phase. A multi-stage washing process with water (5–20% by weight) at 30–80°C removes residual alkali metals .

Table 1: Solvent Efficiency in TMP Extraction

| Solvent | Extraction Efficiency (%) | Residual Na+ (ppm) |

|---|---|---|

| 2-Ethylhexanol | 95–98 | <10 |

| Methyl isobutyl ketone | 85–90 | 15–20 |

| Hexanol | 80–85 | 25–30 |

Advanced Purification Techniques

Crude TMP often contains impurities such as unreacted aldehydes, formate salts, and high-boiling byproducts. US6344592B1 outlines a purification protocol involving:

Heat Treatment Under Acidic Conditions

Heating crude TMP at 150–180°C under reduced pressure (50–3 Torr) decomposes residual sodium formate and polymerizes aldehydes, simplifying subsequent distillation . Phosphoric acid (0.1–1% w/w) is added to stabilize TMP during this step.

Vacuum Distillation

Distillation at 150–180°C and 1–3 Torr separates TMP from low-boiling contaminants (e.g., water, methanol) and high-boiling residues. A Sulzer-packed column with 10 theoretical stages achieves >98.5% purity .

Key Outcomes :

Catalytic and Process Innovations

Recent patents highlight innovations to enhance yield and reduce environmental impact:

Recyclable Catalysts

CN101003482A introduces zirconium-based solid acid catalysts for esterification, which can be reused for 5–7 cycles without significant activity loss. While focused on TMP esters, this approach suggests potential for adapting similar catalysts in primary synthesis.

Continuous-Flow Reactors

WO2007102637A1 describes a continuous extraction-washing system where aqueous NaOH is recycled into the reactor, minimizing TMP loss (<2%). This configuration improves throughput by 20–30% compared to batch processes .

Industrial-Scale Production Challenges

Byproduct Management

Sodium formate, a byproduct of the Cannizzaro reaction, complicates purification. Patent US6344592B1 addresses this via hot filtration or solvent extraction , reducing salt content to <0.5% before distillation.

Energy Consumption

Distillation accounts for 60–70% of energy use in TMP production. Integration of mechanical vapor recompression (MVR) systems in modern plants reduces energy demand by 40% .

Applications and Derivative Synthesis

While TMP itself is critical, its derivatives like TMP esters (e.g., this compound trimethacrylate) are increasingly valuable. Synthesized via esterification with methacrylic acid or transesterification with methyl esters , these derivatives exhibit superior lubricity and biodegradability.

Table 2: Properties of TMP Esters from Renewable Oils

| Feedstock | Conversion (%) | Viscosity (cSt, 40°C) | Acid Value (mg KOH/g) |

|---|---|---|---|

| Waste cooking oil | 71 | 46.2 | 0.3 |

| Rubber seed oil | 68 | 44.8 | 0.5 |

Properties

IUPAC Name |

2-ethyl-2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-2-6(3-7,4-8)5-9/h7-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCCRDAZUWHFQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Record name | trimethylolpropane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Trimethylolpropane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

187041-27-6 | |

| Record name | 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187041-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2026448 | |

| Record name | 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, Colorless to white hygroscopic solid; [ICSC] White crystalline chunks; [MSDSonline] | |

| Record name | 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylolpropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5589 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

160 °C @ 5 MM HG | |

| Record name | 1,1,1-TRIS(HYDROXYMETHYL)PROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5218 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ALL PROP IN WATER, ALCOHOL; INSOL IN BENZENE, CARBON TETRACHLORIDE | |

| Record name | 1,1,1-TRIS(HYDROXYMETHYL)PROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5218 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000449 [mmHg] | |

| Record name | Trimethylolpropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5589 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

WHITE POWDER OR PLATES, COLORLESS CRYSTALS | |

CAS No. |

77-99-6 | |

| Record name | Trimethylolpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Tris(hydroxymethyl)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylolpropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIMETHYLOLPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/090GDF4HBD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,1-TRIS(HYDROXYMETHYL)PROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5218 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

58 °C | |

| Record name | 1,1,1-TRIS(HYDROXYMETHYL)PROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5218 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.